3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of pyrazine, piperidine, and pyrimidinone moieties. Due to its intricate structure, it is of significant interest in various fields of scientific research, including medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Similar compounds have been known to target immortalized rat hepatic stellate cells (hsc-t6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
It is suggested that similar compounds inhibit the expression of collagen , a protein that contributes to the structure and function of tissues and organs. This inhibition could be a result of the compound’s interaction with its targets.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in collagen production and deposition. By inhibiting collagen expression, the compound could disrupt the normal functioning of these pathways, leading to a decrease in fibrosis .
Result of Action
The result of the compound’s action is a reduction in collagen expression . This could lead to a decrease in fibrosis, improving the health and function of the liver. The compound’s effectiveness is indicated by its IC50 values, which measure the concentration of the compound required to inhibit a biological process by half .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can involve multi-step organic synthesis techniques. Typically, the process starts with the preparation of the key intermediates. The pyrazine and piperidine moieties can be synthesized separately through established organic reactions and subsequently linked via an etherification process. The final assembly involves coupling these intermediates under controlled conditions, typically involving base catalysis and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to minimize costs and maximize efficiency. This could involve the use of alternative, more cost-effective reagents, and conditions, scaling up the reactions in large reactors, and employing continuous flow chemistry techniques. Additionally, purification steps such as crystallization, distillation, and chromatography are refined to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo several types of chemical reactions:
Oxidation and Reduction: : The compound can undergo oxidation or reduction at the pyrazine ring or the piperidine moiety, which could potentially alter its chemical properties.
Substitution Reactions: : Substitution at the methoxypyrazine moiety or the dimethylpyrimidinone ring is possible, particularly nucleophilic substitution reactions.
Hydrolysis: : The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halides or nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: : Dilute acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products depend on the reaction type. For instance, oxidation may yield N-oxides, while reduction could result in alcohol derivatives or de-oxygenated products. Substitution reactions will introduce new functional groups, altering the compound's bioactivity.
Scientific Research Applications
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has diverse applications:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Employed in studies of enzyme inhibition and receptor binding due to its structural specificity.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: : Used in the synthesis of advanced materials and specialized polymers.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as analogs with varying substituents on the pyrazine or piperidine rings, 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exhibits unique biological activities due to the specific configuration and functional groups present. This uniqueness underlines its specificity in binding to targets and its distinct reactivity patterns.
List of Similar Compounds
3-(2-(3-(pyridin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
3-(2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
3-(2-(3-(4-methoxypyrazin-2-yloxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Each of these compounds features variations in the substituents on the pyrazine and piperidine rings, offering different biological activities and chemical reactivities.
Properties
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-13(2)21-11-23(18(12)25)10-15(24)22-8-4-5-14(9-22)27-17-16(26-3)19-6-7-20-17/h6-7,11,14H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKVPIOCGHPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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